Enzymatic Cleavage Kinetics: Val-Cit vs. Phe-Lys Dipeptide in Cathepsin B Model Substrates
In a model substrate study evaluating dipeptide linker cleavage by purified cathepsin B, the Phe-Lys dipeptide exhibited substantially faster processing than Val-Cit. The model substrate Z-Phe-Lys-PABC-DOX (compound 49) was cleaved 30-fold faster than Z-Val-Cit-PABC-DOX (compound 42) when incubated with cathepsin B alone [1]. However, this kinetic differential was not observed in rat liver lysosomal preparations, where cleavage rates were identical between the two substrates, indicating that multiple lysosomal enzymes contribute to Val-Cit processing in the intact organelle environment [1]. This finding establishes that Val-Cit cleavage efficiency in cellular contexts cannot be predicted from isolated enzyme assays alone.
| Evidence Dimension | Enzymatic cleavage rate by purified cathepsin B |
|---|---|
| Target Compound Data | Z-Val-Cit-PABC-DOX cleavage rate (baseline) |
| Comparator Or Baseline | Z-Phe-Lys-PABC-DOX: 30-fold faster cleavage |
| Quantified Difference | 30-fold differential (Phe-Lys > Val-Cit) with cathepsin B alone; no significant difference in lysosomal preparations |
| Conditions | Purified cysteine protease cathepsin B vs. rat liver lysosomal preparation; doxorubicin (DOX) payload; PABC spacer present |
Why This Matters
Selection of Val-Cit over Phe-Lys as the dipeptide trigger reflects a deliberate balance between controlled lysosomal release and avoidance of premature extracellular cleavage—a critical consideration for ADC safety margins.
- [1] Dubowchik GM, et al. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates. Bioconjug Chem. 2002 Jul-Aug;13(4):855-69. PMID: 12121142. DOI: 10.1021/bc025536j. View Source
